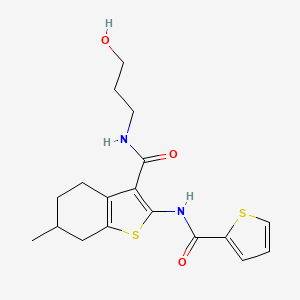

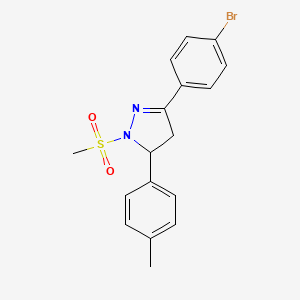

![molecular formula C22H26N2O3S B3017115 2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851804-60-9](/img/structure/B3017115.png)

2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and properties of a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, have been thoroughly investigated using X-ray diffraction and vibrational spectroscopy. These experimental techniques, coupled with computational studies using density functional theory (DFT) and the Becke-3-Lee-Yang-Parr (B3LYP) functional with a 6-311+G(3df,p) basis set, provided a detailed understanding of the molecule's structure. The compound was found to crystallize in the monoclinic space group C2/c, adopting a CO up-OH down conformation. The experimental data showed good agreement with the theoretical predictions for both geometrical parameters and vibrational frequencies, indicating the reliability of DFT for conformational analysis .

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of 2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone, the synthesis and reactivity of structurally related compounds suggest that such molecules may exhibit interesting reactivity patterns. For example, the absence of photolytic behavior in related compounds suggests that the target molecule may also be stable under similar conditions. Additionally, the use of protective groups in synthesis could be relevant for the target molecule's synthesis, potentially aiding in the development of a synthetic route .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds closely related to the target molecule have been characterized. The crystallographic data of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone provides a precedent for the solid-state structure that could be expected for 2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone. The vibrational spectroscopy data and DFT calculations offer a method for predicting and confirming the molecular properties of the target compound. Such analyses are crucial for understanding the behavior of the compound under various conditions and can inform further experimental design .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

One application of this compound is in the synthesis of heterocyclic compounds. For instance, it has been used in the formation of 3,4-substituted 1,2,5-oxadiazoles through a series of transformations from 5-arylisoxazole-3-carboxylic acids (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Synthesis of Novel Thiazole Derivatives

This chemical plays a role in the synthesis of novel thiazole derivatives, which have demonstrated moderate to weak fungicidal and insecticidal activities. This was achieved via the N,S-dialkylation of 3,4-dihydropyrimidin-2(1H)-ones (Zhu & Shi, 2008).

Development of Benzothiazole- and Benzimidazole-Based Heterocycles

The compound is instrumental in creating benzothiazole- and benzimidazole-based heterocycles. These have been synthesized and used as building blocks for novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are valuable in various chemical and pharmaceutical applications (Darweesh, Mekky, Salman, & Farag, 2016).

Protective Group in Chemical Synthesis

In another study, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a related compound, was used as an effective chemical protective group in synthesis processes. This highlights its potential utility in complex organic syntheses (Li Hong-xia, 2007).

Synthesis of Dihydroindolo[1,2-c]quinazoline

The compound is utilized in the synthesis of dihydroindolo[1,2-c]quinazoline derivatives, which are important in the development of various medicinal compounds. This process involves the reaction with arylamines catalyzed by BF3·Etherate (Harano, Watanabe, Yamaguchi, Ito, & Yoshitake, 2007).

Fungicidal Activity of Thiazole Derivatives

Another application is the synthesis of new thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone. These compounds have been tested for their fungicidal activity, showing the potential for agricultural applications (Bashandy, Abdelall, & El-Morsy, 2008).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-15-5-6-16(2)18(11-15)14-28-22-23-9-10-24(22)21(25)13-17-7-8-19(26-3)20(12-17)27-4/h5-8,11-12H,9-10,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBYQHOWHGHGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

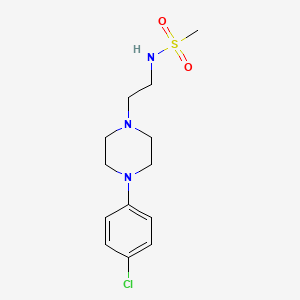

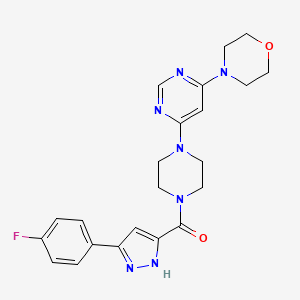

![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)

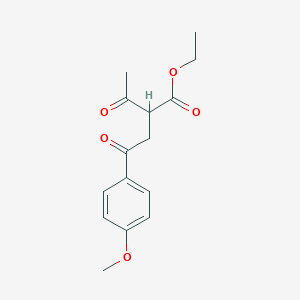

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

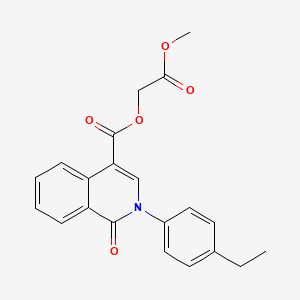

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

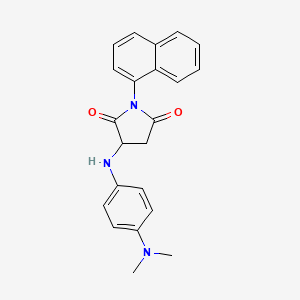

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)

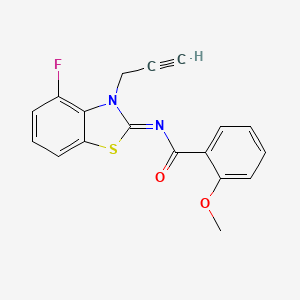

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)

![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)